molecular formula C39H72N12O12S B12777320 Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala CAS No. 870269-40-2

Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala

Cat. No.: B12777320
CAS No.: 870269-40-2
M. Wt: 933.1 g/mol
InChI Key: YHXOPZARJOXTJK-BRXOZAAOSA-N
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Description

The compound “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” is a peptide composed of nine amino acids: threonine, methionine, leucine, alanine, arginine, leucine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Mutagenic primers and DNA polymerase in PCR reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.

    Medicine: Potential therapeutic agents for diseases like cancer and diabetes.

    Industry: Used in the development of biosensors and as components in drug delivery systems.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser: A shorter peptide missing the final alanine residue.

    Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Gly: A similar peptide with glycine instead of alanine at the end.

Uniqueness

The specific sequence “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” may confer unique properties, such as binding affinity to certain receptors or stability under specific conditions, making it distinct from other similar peptides.

Properties

CAS No.

870269-40-2

Molecular Formula

C39H72N12O12S

Molecular Weight

933.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C39H72N12O12S/c1-18(2)15-26(34(58)45-21(6)31(55)51-28(17-52)36(60)46-22(7)38(62)63)49-32(56)24(11-10-13-43-39(41)42)47-30(54)20(5)44-35(59)27(16-19(3)4)50-33(57)25(12-14-64-9)48-37(61)29(40)23(8)53/h18-29,52-53H,10-17,40H2,1-9H3,(H,44,59)(H,45,58)(H,46,60)(H,47,54)(H,48,61)(H,49,56)(H,50,57)(H,51,55)(H,62,63)(H4,41,42,43)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YHXOPZARJOXTJK-BRXOZAAOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)N

Origin of Product

United States

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